2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride
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Overview
Description
Scientific Research Applications
Potential Anticancer Applications
2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, as part of the chromone family, has shown potential in the development of anticancer drugs. Chromones provide a backbone structure for synthesizing potent anticancer drugs. A study focusing on 3-(N-cyclicamino)chromones, a closely related compound, demonstrated high tumor specificity without inducing apoptosis, indicating potential for cytostatic growth inhibition with lower cytotoxicity against normal cells compared to other anticancer drugs like doxorubicin (Shi et al., 2018).
Neuroleptic Activity
Compounds similar to this compound have been studied for their neuroleptic-like activities. A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which share structural similarities, were synthesized and evaluated for potential neuroleptic activity. Some of these compounds showed neuroleptic effects potentially based on an antidopaminergic property, indicating the relevance of this chemical class in the development of novel neuroleptics (Hino et al., 1988).
Antiplatelet and Antithrombotic Properties
The chromone family, to which this compound belongs, has been investigated for its antiplatelet properties. One study synthesized a series of antiplatelet 2-morpholinylchromones, finding potent inhibitors of ADP-induced platelet aggregation. Some derivatives, including compounds structurally related to this compound, were active in preventing platelet-dependent thrombus formation, suggesting their potential application in cardiovascular disorders (Morris et al., 1993).
Analgesic Properties
Related compounds in the chromone family have been screened for analgesic properties. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, which bear resemblance to this compound, demonstrated significant analgesic activities, suggesting potential for pain management applications (Manoury et al., 1979).
Anticonvulsant and Antimicrobial Activities
Another study synthesized derivatives of 4H-pyran-4-one for evaluating potential anticonvulsant activity. Mannich bases prepared from substituted piperazine derivatives showed promising results in anticonvulsant tests. Some compounds within this chemical class also exhibited antimicrobial activities against various bacteria and fungi (Aytemir et al., 2004).
Neuroprotective Effects
Bay X 3702, a compound closely related to this compound, demonstrated neuroprotective potency. This compound inhibited ischemia-induced excessive release of glutamate and was effective in rescuing cultured hippocampal neurons subjected to excitotoxic damage. This indicates the potential of this chemical class in treating conditions like ischemic stroke or brain trauma (Semkova et al., 1998).
Future Directions
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors in the body, including dopamine, histamine, and serotonin receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets by binding to the active sites of these receptors, leading to a series of biochemical reactions .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Piperazine derivatives are generally known to have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .
Result of Action
Piperazine derivatives are known to have various effects depending on their specific chemical structure and the receptors they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as JAK2 and FLT3, inhibiting their activity and thereby affecting various cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, which prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to changes in cell signaling pathways and other biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in certain cancer cell lines by arresting the cell cycle in the G1/S phase . This effect is achieved through the inhibition of JAK2 and FLT3, which are critical for cell proliferation and survival. Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as JAK2 and FLT3, inhibiting their catalytic activity . This inhibition is achieved through the formation of stable complexes between the compound and the enzymes, which prevents substrate binding and subsequent enzymatic reactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its inhibitory effects on target enzymes without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including alterations in liver and kidney function. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which can further interact with cellular components and influence metabolic flux. The compound’s effects on metabolite levels and metabolic pathways are critical for understanding its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of the compound within specific tissues are influenced by these transport mechanisms, which play a crucial role in determining its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including enzymes and regulatory proteins. Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.2ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;;/h1-8,13,20H,9-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUISTZFSXPSDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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